5-BenzylBenzydamineHydrochloride

Description

Systematic IUPAC Name and Structural Formula

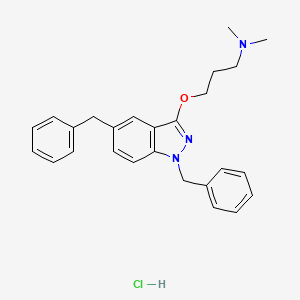

The systematic IUPAC name for 5-Benzyl Benzydamine Hydrochloride is 3-[(1,5-Dibenzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine hydrochloride . Its structural formula features:

- A 1H-indazole core substituted with benzyl groups at positions 1 and 5.

- An ether linkage at position 3 connecting to a dimethylpropylamine chain.

- A hydrochloride salt formed via protonation of the tertiary amine (Figure 1).

Structural Formula Breakdown

| Component | Description |

|---|---|

| Indazole ring | Positions 1 and 5 occupied by benzyl (-CH₂C₆H₅) groups. |

| Ether linkage | Oxygen atom bridges position 3 of indazole to a propyl chain. |

| Dimethylpropylamine | N,N-dimethyl substitution on the terminal amine of the propyl chain. |

| Hydrochloride salt | Protonated tertiary amine bonded to a chloride counterion. |

Synonyms and Regulatory Designations

Synonyms

- Benzydamine EP Impurity B

- 3-[[1,5-Bis(phenylmethyl)-1H-indazol-3-yl]oxy]-N,N-dimethyl-1-propanamine Hydrochloride

- 1-Propanamine, 3-[[1,5-bis(phenylmethyl)-1H-indazol-3-yl]oxy]-N,N-dimethyl-, hydrochloride (1:1)

Regulatory Designations

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 2196183-71-6 | |

| EC Number | Not assigned | - |

| UNII | Not available | - |

Molecular Formula and Weight Calculations

Molecular Formula

C₂₆H₂₉N₃O·HCl (or C₂₆H₃₀ClN₃O) .

Molecular Weight Calculation

| Element | Quantity | Atomic Weight | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 26 | 12.01 | 312.26 |

| Hydrogen (H) | 30 | 1.008 | 30.24 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Total | - | - | 435.99 |

Salt Formation and Protonation Sites

5-Benzyl Benzydamine Hydrochloride is a hydrochloride salt formed via protonation of the tertiary amine in the dimethylpropylamine chain. Key characteristics:

- Protonation Site : The dimethylamino group (-N(CH₃)₂) accepts a proton (H⁺) in acidic conditions, forming a quaternary ammonium ion .

- Salt Stability : The ionic bond between the ammonium cation and chloride anion enhances solubility in polar solvents .

- pKa Relevance : The parent compound benzydamine has a pKa of ~9.26, favoring protonation at physiological pH .

Salt Formation Reaction

$$

\text{C}{26}\text{H}{29}\text{N}3\text{O} + \text{HCl} \rightarrow \text{C}{26}\text{H}{30}\text{ClN}3\text{O}

$$

Propriétés

IUPAC Name |

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILUQKQKYJDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Esterification of 4-Bromo-2-Nitrobenzoic Acid

- The starting material 4-bromo-2-nitrobenzoic acid (CAS: 99277-71-1) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).

- Iodomethane is added to perform methyl esterification over 10-24 hours, with 20 hours being optimal.

- This reaction yields Intermediate III, the methyl ester derivative.

Step 2: Nucleophilic Substitution

- Intermediate III is dissolved in DMF.

- Benzene acetonitrile and potassium tert-butoxide (potassium tert-butylate) are added in a molar ratio of approximately 1:1.5:2 (Intermediate III : benzene acetonitrile : potassium tert-butoxide).

- The reaction proceeds for 1-5 hours to yield Intermediate IV.

Step 3: Oxidation

- Intermediate IV undergoes oxidation with hydrogen peroxide to form Intermediate V.

Step 4: Reduction with Trifluoroacetic Acid and Triethylsilane

- Intermediate V is dissolved in trifluoroacetic acid (TFA).

- Triethylsilane is added to reduce the nitro group, yielding Intermediate VI.

Step 5: Catalytic Hydrogenation

- Intermediate VI is dissolved in a protonic solvent.

- Ammonium formate and palladium on carbon (Pd/C) catalyst are added.

- Heating promotes catalytic hydrogenation to produce Intermediate VII.

Step 6: Hydrolysis

- Intermediate VII is dissolved in a protonic solvent.

- Inorganic strong alkali (base) is added.

- The mixture is heated at 50-80 °C to hydrolyze and form Intermediate VIII.

Step 7: Diazotization and Reduction

- Intermediate VIII is dissolved in hydrochloric acid.

- Sodium nitrite and stannous chloride are added to perform diazotization and reduction, yielding Intermediate IX.

Step 8: Acidic Heating

- Intermediate IX is heated in acid at 50-100 °C for 1-10 hours to form Intermediate X.

Step 9: Base Treatment and Cyclization

- Intermediate X is suspended in water.

- An inorganic base and celite are added.

- Heating at 50-100 °C promotes cyclization to Intermediate XI.

Step 10: Alkylation to Final Product

- Intermediate XI is dissolved in a high boiling point polar solvent.

- Sodium hydride (NaH) and N,N-dimethylchloropropane are added.

- Heating induces alkylation to yield 5-BenzylBenzydamineHydrochloride with purity >98% and yield ~85% after purification.

Reaction Conditions and Optimization

- The method emphasizes mild reaction conditions to improve operability and reduce impurities.

- Polar solvents like DMF are preferred for esterification and substitution steps.

- The molar ratios and reaction times are optimized for maximum yield and purity.

- Purification is typically achieved via column chromatography or crystallization.

- The final product is characterized by ^1H NMR and mass spectrometry to confirm structure and purity (e.g., ^1H NMR (400 MHz, CDCl3): δ7.48 (s, 1H), δ7.0-7.3 (m, 12H), etc.; MS: 400.2 [M+1]^+).

Summary Table of Key Intermediates and Reagents

| Intermediate | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| III | Methyl ester of 4-bromo-2-nitrobenzoic acid | Iodomethane, DMF, 20 h | Esterification |

| IV | Substituted intermediate | Benzene acetonitrile, potassium tert-butoxide, DMF | Nucleophilic substitution |

| V | Oxidized intermediate | Hydrogen peroxide | Oxidation |

| VI | Reduced intermediate | TFA, triethylsilane | Reduction of nitro group |

| VII | Hydrogenated intermediate | Ammonium formate, Pd/C, heating | Catalytic hydrogenation |

| VIII | Hydrolyzed intermediate | Inorganic base, 50-80 °C | Hydrolysis |

| IX | Diazotized and reduced intermediate | HCl, NaNO2, SnCl2 | Diazotization/reduction |

| X | Acid-heated intermediate | Acid, 50-100 °C | Rearrangement |

| XI | Cyclized intermediate | Base, celite, 50-100 °C | Cyclization |

| Final Product | This compound | NaH, N,N-dimethylchloropropane, high bp polar solvent | Alkylation |

Research Significance and Industrial Relevance

- This preparation method provides a high-purity standard for this compound, crucial for quality control and impurity profiling in benzydamine drug products.

- The mild conditions and optimized steps reduce hazardous reagents and improve safety and scalability.

- The method supports scientific evaluation of benzydamine's quality, safety, and efficacy by providing a reliable synthetic route for this key impurity compound.

Analyse Des Réactions Chimiques

Metabolic Reactions

Benzydamine undergoes systemic metabolism via three primary pathways :

-

Oxidation : Formation of benzydamine N-oxide (major metabolite) via hepatic cytochrome P450 enzymes .

-

Dealkylation : Cleavage of the dimethylamino group to yield desmethyl metabolites .

-

Conjugation : Glucuronidation or sulfation for renal excretion .

Table 2: Metabolic Pathways and Outcomes

| Pathway | Enzyme System | Metabolite | Excretion Route |

|---|---|---|---|

| Oxidation | CYP450 | Benzydamine N-oxide | Renal |

| Dealkylation | CYP450 | Desmethylbenzydamine | Renal |

| Conjugation | UGTs/SULTs | Glucuronide/Sulfate conjugates | Renal |

Pharmacokinetic studies show rapid absorption (Tₘₐₓ: 1–2 h) and a half-life of ~13 hours . Less than 20% binds to plasma proteins, favoring tissue distribution .

Stability and Reactivity

Benzydamine hydrochloride’s stability is influenced by environmental factors:

Table 3: Physicochemical Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 156–161°C | Ambient pressure | |

| Decomposition | >161°C | Thermal | |

| Solubility | 0.0491 mg/mL (water) | 25°C | |

| pKa | 9.26 (basic) | - |

Critical Reactivity Notes :

-

Incompatibilities : Oxidizing agents (risk of exothermic decomposition) .

-

Hydrolysis Sensitivity : Stable under acidic conditions but susceptible to alkaline hydrolysis due to the ester group .

Experimental Findings on Degradation

Controlled degradation studies reveal:

Applications De Recherche Scientifique

5-BenzylBenzydamineHydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mécanisme D'action

The mechanism of action of 5-BenzylBenzydamineHydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Salvia officinalis (SO)

SO, an herbal extract with anti-inflammatory flavonoids and diterpenoids, is traditionally used for postoperative pain management. However, clinical trials demonstrate BNZD’s superiority over SO in efficacy and infection control:

BNZD’s antimicrobial activity and synergistic effects with systemic NSAIDs (e.g., diclofenac) further reduce infection risks compared to SO .

Povidone-Iodine

Povidone-iodine, a topical antiseptic, is used to prevent radiation-induced oral mucositis (RIOM) in cancer patients. BNZD outperforms it in patient satisfaction and pain control:

BNZD’s anesthetic properties provide immediate symptomatic relief, whereas povidone-iodine focuses on infection prevention without analgesia .

Systemic NSAIDs (Ibuprofen, Diclofenac)

While systemic NSAIDs are standard for postoperative pain, BNZD avoids systemic adverse effects (e.g., gastrointestinal bleeding, platelet dysfunction):

BNZD’s localized action makes it preferable for patients with contraindications to systemic NSAIDs .

Antimicrobial Agents (Chlorhexidine, Hexetidine)

BNZD combines anti-inflammatory and antimicrobial effects, unlike standalone antiseptics:

| Parameter | BNZD | Chlorhexidine | Evidence |

|---|---|---|---|

| Pain Control | Yes (anesthetic) | No | |

| Antifungal Activity | Effective against Candida | Limited | |

| Synergy with Antibiotics | Enhanced bactericidal efficacy | No |

Activité Biologique

5-Benzylbenzydamine hydrochloride, a derivative of benzydamine, is a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

5-Benzylbenzydamine hydrochloride exhibits several mechanisms that contribute to its biological activity:

- Anti-inflammatory Effects : The compound inhibits the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while having minimal impact on other cytokines like IL-6 and IL-8. This selective inhibition helps reduce inflammation without broadly suppressing the immune response .

- Local Anesthetic Properties : Its ability to inhibit the release of inflammatory mediators from sensory nerve endings contributes to its local anesthetic effects. This action is associated with the reduction of substance P release, which is pivotal in pain signaling .

- Antibacterial Activity : 5-Benzylbenzydamine hydrochloride demonstrates non-specific antibacterial activity against various strains, including those resistant to traditional antibiotics. It shows synergistic effects when combined with antibiotics like tetracycline and chloramphenicol against resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at concentrations around 3 mmol/L .

Pharmacokinetics

The pharmacokinetic profile of 5-benzylbenzydamine hydrochloride reveals:

- Absorption : Oral doses are well absorbed, reaching peak plasma concentrations rapidly. Topical applications yield high local concentrations with low systemic absorption, minimizing potential side effects .

- Distribution and Metabolism : The drug has a volume of distribution of approximately 10 L and is primarily metabolized through oxidation and dealkylation. About 5% is excreted unchanged in urine, though some studies suggest up to 65% may be excreted in inactive forms .

- Half-Life : The half-life after oral administration is approximately 13 hours, allowing for sustained therapeutic effects with appropriate dosing intervals .

Therapeutic Applications

5-Benzylbenzydamine hydrochloride has been studied for various therapeutic applications:

- Oral Mucositis : Clinical studies have demonstrated its efficacy in reducing pain and inflammation associated with oral mucositis in cancer patients undergoing chemotherapy. A multicenter randomized trial indicated significant relief from symptoms compared to placebo .

- Postoperative Pain Management : It has been effective in managing postoperative sore throat following endotracheal intubation and reducing pain after periodontal surgery .

- Candidiasis Treatment : Research indicates that mouthwashes containing benzydamine can impair the biofilm formation of Candida albicans, suggesting its potential role in preventing oral candidiasis .

Case Studies and Research Findings

A summary of notable studies involving 5-benzylbenzydamine hydrochloride includes:

| Study Design | Participants | Dose/Route | Evidence of Efficacy |

|---|---|---|---|

| Multicenter randomized | 60 | 0.15% benzydamine hydrochloride (mouthwash) | Significant reduction in oral mucositis severity |

| Randomized placebo-controlled | 60 | 0.045 g, 30 mL oral spray | Reduced severity of pericoronitis |

| Prospective two-arm pilot study | 32 | Not declared | Reduction in throat inflammation |

| Randomized | 36 | 0.15% benzydamine hydrochloride (mouthwash) | Decreased postoperative pain after periodontal surgery |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-BenzylBenzydamine Hydrochloride with high purity?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalizing the benzyl group and introducing the benzydamine moiety. For example, a Friedel-Crafts acylation or nucleophilic substitution may be employed to attach the benzyl group, followed by hydrochlorination using HCl gas in anhydrous conditions to form the hydrochloride salt . Purification via recrystallization in ethanol or methanol is critical to achieve >98% purity. Analytical techniques like NMR and HPLC (C18 column, UV detection at 254 nm) should validate structural integrity and purity .

Q. How should 5-BenzylBenzydamine Hydrochloride be handled and stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant glass containers at 15–25°C in a cool, ventilated area. Avoid exposure to strong oxidizers (e.g., peroxides, chlorates) and moisture. Use local exhaust ventilation during handling, and wear nitrile gloves, protective goggles, and a lab coat. Contaminated materials must be disposed of as hazardous waste .

Q. What analytical techniques are suitable for quantifying 5-BenzylBenzydamine Hydrochloride in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% phosphoric acid) provides high resolution for quantification. Mass spectrometry (LC-MS/MS) is recommended for trace analysis in biological samples. Validate methods using certified reference standards (e.g., CAS 132-69-4) .

Q. How does pH influence the stability of 5-BenzylBenzydamine Hydrochloride in aqueous solutions?

- Methodological Answer : Stability studies show the compound degrades rapidly in alkaline conditions (pH > 8) due to hydrolysis of the benzydamine moiety. Buffered solutions at pH 4–6 (e.g., citrate buffer) maintain stability for ≥24 hours at 25°C. Conduct accelerated stability testing at 40°C/75% RH to model long-term degradation .

Advanced Research Questions

Q. What are the molecular mechanisms underlying the pharmacological activity of 5-BenzylBenzydamine Hydrochloride?

- Methodological Answer : Recent studies suggest it acts as a dual modulator of TRP channels and inflammatory pathways. Use calcium imaging assays (e.g., Fluo-4 AM dye) in neuronal cells to quantify TRPV1/TRPA1 inhibition. Pair with ELISA-based cytokine profiling (e.g., IL-6, TNF-α) to correlate anti-inflammatory effects with channel activity .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for 5-BenzylBenzydamine Hydrochloride?

- Methodological Answer : Discrepancies in bioavailability (e.g., 40–70% in rodent models) may arise from differences in administration routes or analytical methods. Standardize protocols using radiolabeled [¹⁴C]-tracers for mass balance studies and microdialysis to measure free plasma concentrations. Cross-validate with in vitro hepatic microsomal assays to assess metabolic stability .

Q. What degradation products form under oxidative stress, and how can they be characterized?

- Methodological Answer : Forced degradation with H₂O₂ (3% v/v, 70°C) generates primary byproducts like 5-benzylindazole and chlorinated derivatives. Use high-resolution LC-QTOF-MS to identify unknown impurities, and compare fragmentation patterns with synthetic standards. Computational tools (e.g., Schrödinger’s Maestro) can predict toxicity of degradation products .

Q. How can synthesis yield be optimized for 5-BenzylBenzydamine Hydrochloride in large-scale production?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters. For example, varying catalyst loading (e.g., AlCl₃ in Friedel-Crafts), temperature (80–120°C), and solvent polarity (toluene vs. DCM) can improve yield from 65% to >85%. Continuous flow reactors reduce side reactions and enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.